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molecular formula C7H8O2S B1205849 P-Toluenesulfinic acid CAS No. 536-57-2

P-Toluenesulfinic acid

Cat. No. B1205849
M. Wt: 156.2 g/mol
InChI Key: FXJVNINSOKCNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863310B2

Procedure details

Treat a solution of p-toluenesulfinic acid sodium salt, (6.0 g, 33.7 mmol) in water (20 mL) and tert-butyl methyl ether (10 mL) dropwise with concentrated HCl (3 mL) and stir for 10 minutes. Separate the solution in a separatory funnel and wash the organic layer with saturated aqueous sodium chloride. Dry the organic over Na2SO4, filter, and remove the solvent to afford 5.2 g (quantitative) of p-toluenesulfinic acid. Combine the acid with benzaldehyde (2.4 g, 22.5 mmol), formamide (3.8 g, 84.2 mmol), and trimethylsilyl chloride (4.0 g, 37.0 mmol) in 30 mL of a 1:1 solution of toluene/acetonitrile. Heat the reaction to 50° C. and stir for 5 hours. Cool the reaction and dilute with water (100 mL) and tert-butyl methyl ether (30 mL). Cool the solution in an ice bath and filter to afford 4.5 g (70%) of desired product. Dry the solid under vacuum overnight to remove any residual water.
Name
p-toluenesulfinic acid sodium salt
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[C:2]1([CH3:11])[CH:7]=[CH:6][C:5]([S:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.Cl>O.COC(C)(C)C>[C:2]1([CH3:11])[CH:7]=[CH:6][C:5]([S:8]([OH:10])=[O:9])=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
p-toluenesulfinic acid sodium salt
Quantity
6 g
Type
reactant
Smiles
[Na+].C1(=CC=C(C=C1)S(=O)[O-])C
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separate the solution in a separatory funnel
WASH
Type
WASH
Details
wash the organic layer with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
remove the solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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